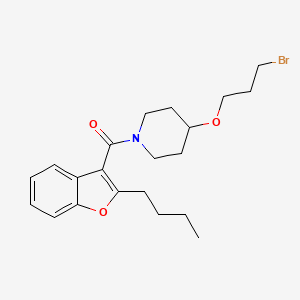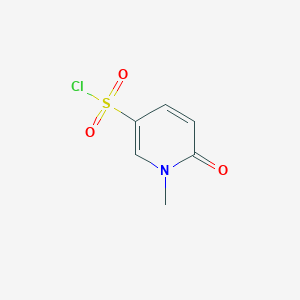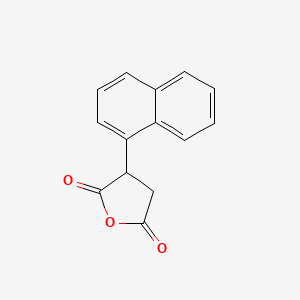
(R)-2-Amino-2-(2,3-dichlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2,3-dichlorophenyl)ethanol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,3-dichlorophenyl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2,3-dichloroacetophenone using chiral catalysts or reducing agents. This process often employs reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(2,3-dichlorophenyl)ethanol may involve large-scale catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum supported on carbon to facilitate the reduction of the precursor compounds. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(2,3-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as acyl chlorides, isocyanates, or alkyl halides are used in the presence of base catalysts.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2,3-dichloroacetophenone or 2,3-dichlorobenzaldehyde.
Reduction: 2,3-dichloroaniline.
Substitution: Various amides, ureas, and alkylated derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(2,3-dichlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2,3-dichlorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with similar structural features but different pharmacological properties.
Aripiprazole: A drug that contains a similar dichlorophenyl moiety and is used in the treatment of psychiatric disorders.
Cariprazine: Another antipsychotic drug with a dichlorophenyl group, used for treating schizophrenia and bipolar disorder.
Uniqueness
®-2-Amino-2-(2,3-dichlorophenyl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a diverse array of chemical reactions and makes it a versatile intermediate in the synthesis of various biologically active compounds.
Propiedades
Fórmula molecular |
C8H9Cl2NO |
|---|---|
Peso molecular |
206.07 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2,3-dichlorophenyl)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 |
Clave InChI |
YFBIEVYQASBCDN-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CO)N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


carbohydrazide](/img/structure/B13611391.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)












